

## cis-KV1.3-IN-1 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-KV1.3-IN-1

Cat. No.: B12387857

Get Quote

## Introduction to KV1.3 as a Therapeutic Target

The voltage-gated potassium channel KV1.3 is a critical component in the regulation of cellular processes, most notably in the activation and proliferation of T-lymphocytes.[1] Its role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor stimulation makes it a prime target for immunomodulatory therapies.[2][3] Inhibition of KV1.3 can selectively suppress the activity of effector memory T-cells, which are key mediators in a variety of autoimmune diseases.[4] Furthermore, aberrant expression of KV1.3 has been implicated in some cancers, opening another avenue for therapeutic intervention.[5][6]

### Chemical Properties and Structure of cis-KV1.3-IN-1

**cis-KV1.3-IN-1**, also referred to as compound cis-18, is a thiophene-based small molecule inhibitor of the KV1.3 channel. It is the cis-isomer of the more potent inhibitor, KV1.3-IN-1 (trans-18). The fundamental chemical and physical properties of **cis-KV1.3-IN-1** are summarized in the table below.



| Property          | Value                                                               | Reference |
|-------------------|---------------------------------------------------------------------|-----------|
| Molecular Formula | C23H30N2O4S                                                         | [7]       |
| Molecular Weight  | 430.56 g/mol                                                        | [7]       |
| CAS Number        | 3052324-05-4                                                        | [7]       |
| Appearance        | White to off-white solid powder                                     | [7]       |
| SMILES            | O=C(O[C@H]1CCINVALID-<br>LINK<br>(CNC(C3=CC=CC=C3OC)=O)<br>CC1)NCCC | [8]       |
| Purity            | 99.19%                                                              |           |
| Solubility        | Soluble in DMSO at 100 mg/mL (with ultrasonication)                 | [7]       |
| Storage           | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.          | [8]       |

# **Biological Activity and Quantitative Data**

**cis-KV1.3-IN-1** demonstrates inhibitory activity against the human KV1.3 channel. However, it is significantly less potent than its trans-isomer, KV1.3-IN-1. The available quantitative data for both isomers are presented for comparison.



| Compound                                         | Assay System                            | Endpoint                 | Value    | Reference |
|--------------------------------------------------|-----------------------------------------|--------------------------|----------|-----------|
| cis-KV1.3-IN-1<br>(cis-18)                       | Xenopus oocytes<br>expressing<br>hKV1.3 | % Inhibition at 10<br>μΜ | 25.53%   | [9]       |
| KV1.3-IN-1<br>(trans-18)                         | PHA-activated T-<br>lymphocytes         | IC50                     | 26.12 nM | [10]      |
| Ltk <sup>-</sup> cells<br>expressing<br>KV1.3    | IC50                                    | 230 nM                   | [10]     |           |
| Xenopus laevis<br>oocytes<br>expressing<br>KV1.3 | IC50                                    | 136 nM                   | [2]      | _         |

## **Mechanism of Action and Signaling Pathways**

The primary mechanism of action for KV1.3 inhibitors is the blockade of potassium ion efflux through the channel pore. In T-lymphocytes, this inhibition leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through CRAC (Calcium Release-Activated Calcium) channels. This impairment of intracellular calcium signaling ultimately prevents the activation of downstream pathways required for T-cell proliferation and cytokine production.[3]





Click to download full resolution via product page

Caption: T-Cell activation signaling pathway and the inhibitory action of cis-KV1.3-IN-1.



# Experimental Protocols Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from studies on thiophene-based KV1.3 inhibitors.[5]

- 1. Oocyte Preparation and cRNA Injection:
- Stage V–VI oocytes are isolated from female Xenopus laevis frogs.
- Oocytes are injected with cRNA encoding the human KV1.3 channel at a concentration of approximately 1 ng/nL.
- Injected oocytes are incubated for 1-4 days at 18–22 °C in a solution containing (in mM): 96
   NaCl, 2 KCl, 1.8 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, 5 HEPES (pH 7.5), supplemented with 50 mg/L gentamycin sulfate.
- 2. Electrophysiological Recording:
- Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.
- Both voltage and current electrodes are filled with 3 M KCl solution.
- The bath solution (ND96) consists of (in mM): 96 NaCl, 2 KCl, 1.8 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, and 5 HEPES (pH 7.5).
- From a holding potential of -90 mV, currents are evoked by depolarizing pulses (e.g., to 0 mV for 1 second).
- 3. Compound Application and Data Analysis:
- A stock solution of cis-KV1.3-IN-1 is prepared in 100% DMSO.
- Dilutions are made in the bath solution to achieve the final desired concentration (e.g., 10 μM), ensuring the final DMSO concentration is ≤ 0.5%.







- The current inhibition is measured by comparing the current amplitude before and after the application of the compound.
- The percentage of inhibition is calculated as: (1 (I\_drug / I\_control)) \* 100%.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of new thiophene-based KV1.3 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [cis-KV1.3-IN-1 chemical properties and structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387857#cis-kv1-3-in-1-chemical-properties-and-structure]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com